4-((1H-indol-5-yl)methyl)morpholine

描述

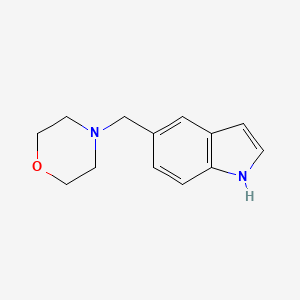

4-((1H-indol-5-yl)methyl)morpholine is a compound that features a morpholine ring attached to an indole moiety via a methylene bridge. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. The morpholine ring is a common structural motif in medicinal chemistry, often contributing to the bioactivity of compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-indol-5-yl)methyl)morpholine typically involves the reaction of 1H-indole-5-carbaldehyde with morpholine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 1H-indole-5-carbaldehyde reacts with morpholine to form an imine intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions

4-((1H-indol-5-yl)methyl)morpholine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The compound can be reduced to form tetrahydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve selective substitution.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Tetrahydroindole derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that indole derivatives, including 4-((1H-indol-5-yl)methyl)morpholine, exhibit promising anticancer properties. The indole scaffold is known for its antiproliferative activities against various cancer types. Research has shown that compounds with this structure can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Mechanisms of Action

The mechanisms by which these compounds exert their anticancer effects often involve the modulation of signaling pathways associated with cell growth and survival. For instance, some studies have reported that indole derivatives can inhibit the activity of specific kinases involved in tumor progression, thereby reducing tumor growth rates .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Research has focused on modifying various substituents on the indole and morpholine rings to enhance biological activity. For example, the introduction of different functional groups has been shown to significantly affect the compound's potency against cancer cell lines .

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain cancer types |

| Alteration of morpholine ring | Enhanced solubility and bioavailability |

| Substituents on indole | Varied effects on receptor binding affinity |

Inhibitory Effects on Enzymes

This compound has also been investigated for its inhibitory effects on various enzymes. Notably, studies have shown that it can act as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The compound demonstrated significant inhibitory activity, with IC50 values indicating it may be more effective than existing treatments .

Case Studies

-

Inhibition of Cancer Cell Growth

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cell lines. The results indicated a marked decrease in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential. -

Diabetes Management

Another investigation focused on the compound's role as an α-glucosidase inhibitor. The findings revealed that it inhibited the enzyme with an IC50 value significantly lower than that of acarbose, a standard treatment for type 2 diabetes, indicating its potential utility in managing blood sugar levels .

作用机制

The mechanism of action of 4-((1H-indol-5-yl)methyl)morpholine involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and nucleic acids, leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

相似化合物的比较

Similar Compounds

4-((1H-indol-3-yl)methyl)morpholine: Similar structure but with the indole moiety attached at the C-3 position.

4-((1H-indol-2-yl)methyl)morpholine: Indole moiety attached at the C-2 position.

4-((1H-indol-7-yl)methyl)morpholine: Indole moiety attached at the C-7 position.

Uniqueness

4-((1H-indol-5-yl)methyl)morpholine is unique due to the specific attachment of the indole moiety at the C-5 position, which can influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions, making it a valuable compound for research and development .

生物活性

4-((1H-indol-5-yl)methyl)morpholine, a compound characterized by its indole and morpholine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features an indole ring, known for its biological significance, and a morpholine ring, which contributes to its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- Mechanism of Action : The compound's anticancer activity is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation. It has been shown to influence pathways related to cell cycle regulation and apoptosis.

-

Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines, including:

- K-562 (Leukemia) : IC50 values indicating effective inhibition.

- MDA-MB-231 (Breast Cancer) : Demonstrated significant growth inhibition.

Mechanistic Insights

The biological activity of this compound is associated with several mechanisms:

- Inhibition of Kinases : The compound has been noted to inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

- Impact on Cell Cycle : Studies suggest that it may affect the G1/S transition in the cell cycle, thereby halting proliferation.

Study 1: In Vitro Evaluation

A study published in MDPI evaluated the activity of various indole derivatives, including this compound. The results indicated that this compound had a higher potency compared to traditional chemotherapeutics, showing a significant reduction in cell viability across multiple cancer types .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of indole derivatives revealed that modifications on the morpholine ring could enhance anticancer activity. The study highlighted that substituents on the indole moiety significantly influenced the cytotoxic profile of the compound .

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-((1H-indol-5-yl)methyl)morpholine, and how can intermediates be validated?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs), leveraging morpholine and indole derivatives as building blocks. For example, morpholine-containing scaffolds are often synthesized through nucleophilic substitution or reductive amination, as seen in the synthesis of structurally similar compounds like 4-(naphthalen-1-yl(1-(2-nitrobenzyl)-1H-tetrazol-5-yl)methyl)morpholine . Key intermediates (e.g., 4-(1H-indol-5-yl)morpholine, CAS 245117-16-2) should be characterized using LC-MS ([M+H]+ analysis) and NMR to confirm regioselectivity and purity. Impurities like indol-4-ol derivatives (e.g., CAS 2380-94-1) must be monitored using HPLC with reference standards .

Q. What analytical techniques are critical for ensuring purity and structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and LC-MS are essential for verifying molecular weight and fragmentation patterns. For example, LC-MS data from similar compounds show [M+H]+ peaks (e.g., 413.10 observed vs. 413.89 calculated) . Purity assessment requires reverse-phase HPLC with UV detection (e.g., 254 nm), using reference standards like 5-fluorooxindole (CAS 56341-41-4) for calibration . Impurity profiling should follow ICH guidelines, focusing on byproducts such as chloroethyl-morpholine derivatives (e.g., CAS 130115-66-1) .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies by exposing the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions. Monitor degradation products via LC-MS and compare retention times to known impurities (e.g., CAS 61212-32-6, a diol derivative) . Accelerated stability testing (40°C/75% RH for 6 months) should follow WHO guidelines, with periodic sampling to assess changes in potency and impurity profiles .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer: Use tools like ACD/Labs Percepta to calculate logP, solubility, and plasma protein binding. Molecular docking studies can predict binding affinity to targets like serotonin receptors, given structural similarities to zolmitriptan (a 5-HT1B/1D agonist with a morpholine-indole scaffold) . Pharmacokinetic simulations (e.g., GastroPlus) should incorporate in vitro ADME data, such as metabolic stability in human liver microsomes and CYP450 inhibition profiles .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: For conflicting NMR or X-ray crystallography data (e.g., bond angles or torsion angles in morpholine-indole hybrids), use density functional theory (DFT) calculations to model electronic environments. Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity, as demonstrated in the crystal structure of 5-methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one (bond angles: O3—C18—C19 = 111.97°, N3—C19—C18 = 108.84°) .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer: Modify the indole and morpholine moieties systematically. For example:

- Replace the indole 5-position methyl group with halogens (e.g., 5-fluoro analogs) to enhance metabolic stability .

- Introduce substituents on the morpholine ring (e.g., dodecyl chains) to modulate lipophilicity and target engagement, as seen in analogs like 4-dodecylmorpholine .

Evaluate changes using in vitro assays (e.g., enzyme inhibition, cell viability) and compare to reference compounds like bisindolylmaleimides (e.g., CAS 133052-90-1) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting LC-MS and HPLC data in impurity profiling?

Methodological Answer: Reconcile discrepancies by:

Re-analyzing samples using orthogonal methods (e.g., UPLC-QTOF for accurate mass vs. traditional HPLC-UV).

Spiking samples with authenticated reference standards (e.g., CAS 130115-65-0 for imino-bis(indolyloxypropanol) impurities) .

Validating column conditions (e.g., C18 vs. HILIC) to resolve co-eluting peaks, as impurities like chloroethyl-morpholine derivatives (CAS 130115-66-1) may exhibit similar retention times .

Q. What experimental controls are critical when synthesizing analogs with variable morpholine substituents?

Methodological Answer:

- Include negative controls (e.g., reaction without catalyst) to identify non-specific byproducts.

- Use deuterated solvents in NMR to trace solvent-derived impurities (e.g., DMSO adducts).

- Compare synthetic yields and purity to established routes for morpholine-indole hybrids, such as those involving piperidinyl or pyridinyl substitutions .

属性

IUPAC Name |

4-(1H-indol-5-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13-12(3-4-14-13)9-11(1)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUNVAQCFZYESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。